2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a piperidine moiety in its structure suggests that it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiolation reaction using a suitable thiol reagent.
Formation of the Piperidine Moiety: The piperidine moiety can be introduced through a reductive amination reaction using 4-methylpiperidine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyridazine ring or the carbonyl group, potentially leading to the formation of dihydropyridazines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridazine derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or ion channels, modulating their activity. The presence of the chlorophenyl and piperidine moieties suggests potential interactions with central nervous system receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
- 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
- 2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Uniqueness
The unique combination of the chlorophenyl group and the piperidine moiety in 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one may confer distinct pharmacological properties compared to its analogs. This uniqueness could be explored in drug development and other scientific research applications.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3OS/c1-13-8-10-22(11-9-13)18(23)12-24-17-7-6-16(20-21-17)14-2-4-15(19)5-3-14/h2-7,13H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUYRWWBMNOSJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.